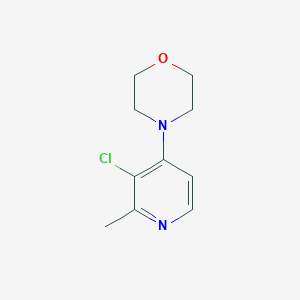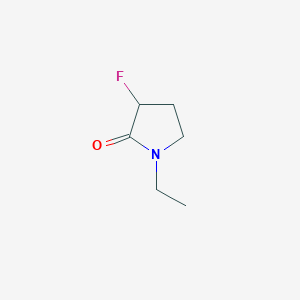
Holmium(III)acetatetetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Holmium(III)acetatetetrahydrate is a coordination compound with the chemical formula (CH₃CO₂)₃Ho·4H₂O. It is a rare earth metal acetate, where holmium is in the +3 oxidation state. This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Holmium(III)acetatetetrahydrate can be synthesized by dissolving holmium oxide (Ho₂O₃) in hot acetic acid. The reaction proceeds as follows: [ \text{Ho}_2\text{O}_3 + 6 \text{CH}_3\text{CO}_2\text{H} \rightarrow 2 \text{Ho}(\text{CH}_3\text{CO}_2)_3 + 3 \text{H}_2\text{O} ] When the solution is maintained at a pH of 4, the tetrahydrate form of holmium acetate is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves similar methods but on a larger scale. The process includes the careful control of reaction conditions to ensure the purity and yield of the compound. The hydrated form is typically obtained by crystallization from the reaction mixture .
Analyse Des Réactions Chimiques
Types of Reactions: Holmium(III)acetatetetrahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Holmium in the +3 oxidation state can participate in redox reactions, although it is relatively stable in this state.
Substitution Reactions: The acetate ligands can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents can oxidize holmium(III) to higher oxidation states, although this is less common.
Substitution: Ligands such as phosphates or nitrates can replace acetate under appropriate conditions.
Major Products:
Oxidation: Higher oxidation state compounds of holmium.
Substitution: Holmium complexes with different ligands, such as holmium phosphate or holmium nitrate.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which holmium(III)acetatetetrahydrate exerts its effects involves its interaction with various molecular targets:
Comparaison Avec Des Composés Similaires
Holmium(III)acetatetetrahydrate can be compared with other rare earth metal acetates:
Propriétés
Formule moléculaire |
C6H17HoO10 |
|---|---|
Poids moléculaire |
414.12 g/mol |
Nom IUPAC |
holmium(3+);triacetate;tetrahydrate |
InChI |
InChI=1S/3C2H4O2.Ho.4H2O/c3*1-2(3)4;;;;;/h3*1H3,(H,3,4);;4*1H2/q;;;+3;;;;/p-3 |
Clé InChI |
AHJORHVLAPIWEO-UHFFFAOYSA-K |
SMILES canonique |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Ho+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methylfuro[3,4-d]pyrimidine-5,7-dione](/img/structure/B13109492.png)





![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-c]pyrimidine-7-carboxamide](/img/structure/B13109519.png)




